2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-10-8-14-15(20(3)24(22,23)19(14)2)9-13(10)18-16(21)11-6-4-5-7-12(11)17/h4-9H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDVGMDCPJMPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.
Synthesis
The synthesis of this compound involves multiple steps including the formation of the thiadiazole ring and subsequent modifications to introduce the fluoro and benzamide groups. The detailed synthetic pathway is often tailored to optimize yield and purity.
Antimicrobial Activity
Several studies have shown that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Research indicates that derivatives similar to this compound demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structural features have been tested against resistant strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| 2-Fluoro-N-(...) | K. pneumoniae | 8 µg/mL |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented in various studies. For example:
- Cell Lines Tested : Compounds were evaluated against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colon cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 10 | Cell cycle arrest at G2/M phase |
| Caco-2 | 12 | Inhibition of proliferation |
The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of signaling cascades involved in cell survival .
Case Studies
- Study on Antibacterial Efficacy : A case study evaluated the antibacterial efficacy of a series of thiadiazole derivatives against multidrug-resistant pathogens. The study demonstrated that certain modifications in the structure significantly enhanced antibacterial activity .
- Anticancer Evaluation : Another study focused on evaluating the anticancer properties of a compound closely related to 2-fluoro-N-(...) in vitro. Results indicated a promising anticancer profile with significant cytotoxic effects observed in human cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Benzo[c][1,2,5]Thiadiazole Derivatives
3-Fluoro-4-Methoxy-N-(1,3,6-Trimethyl-2,2-Dioxido-1,3-Dihydrobenzo[c][1,2,5]Thiadiazol-5-yl)Benzamide
- Structural Differences : Replaces the ortho-fluorine on the benzamide with a meta-fluorine and adds a methoxy group at the para position.
- Biological Implications: Evidence from pyrazole-sulfonamide conjugates (e.g., compound 22a) shows that meta-fluoro substituents on phenyl rings enhance ALK5 kinase inhibitory activity (IC₅₀ = 0.030 µM) compared to ortho-fluoro derivatives, which exhibit reduced activity .
5-Chloro-N-[2-(6-Fluoro-3-Methyl-2,2-Dioxido-1,3-Dihydrobenzo[c][1,2,5]Thiadiazol-1-yl)Ethyl]Thiophene-2-Carboxamide
- Structural Differences : Substitutes the benzamide with a thiophene-carboxamide and introduces a chlorine atom.
- Functional Impact : Thiophene’s electron-rich nature may alter binding interactions compared to benzamide. For example, in polymer chemistry, thiophene-containing benzo[c][1,2,5]thiadiazoles exhibit enhanced conjugation and optoelectronic properties .
Heterocyclic Amide Analogues
2-Fluoro-N-(1,3-Thiazol-2-yl)Benzamide
- Structural Differences : Replaces the benzo[c][1,2,5]thiadiazole with a simpler thiazole ring and lacks methyl/sulfone groups.
- Crystallographic Insights : The amide group is planar, forming dihedral angles of 35.28° (with benzene) and 10.14° (with thiazole). Intermolecular N–H···N and C–H···O hydrogen bonds stabilize the crystal lattice .
- Activity Comparison : Thiazole-based amides (e.g., nitazoxanide derivatives) target anaerobic metabolism via PFOR enzyme inhibition . The target compound’s sulfone group may improve metabolic stability compared to thiazoles.
Pyrazole and Triazole Derivatives
N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamides
- Structural Differences : Incorporates a triazole-methylene linker and nitrobenzamide group.
- Antimicrobial Activity : These compounds show moderate activity against E. coli , suggesting that the target compound’s benzo[c][1,2,5]thiadiazole core could be modified with triazole groups for enhanced antimicrobial properties.
Key Research Findings
Physicochemical Properties
| Property | Target Compound | Thiazole Analogues | Thiophene Derivatives |
|---|---|---|---|
| Solubility | Moderate (sulfone) | Low (non-polar thiazole) | High (thiophene polarity) |
| Thermal Stability | High (sulfone) | Moderate | Variable |
| Crystallinity | High (H-bonding) | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
